molecular formula C18H23N3O2 B5675365 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]chromane-3-carboxamide

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]chromane-3-carboxamide

Cat. No. B5675365
M. Wt: 313.4 g/mol
InChI Key: UXRAITAEJGSTJW-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]chromane-3-carboxamide is a compound synthesized for various applications in chemistry and pharmaceuticals. While specific studies on this compound are limited, similar compounds have been synthesized and studied, providing insights into their potential properties and applications.

Synthesis Analysis

The synthesis of similar compounds involves reactions like condensation and cyclization. For instance, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide involves the reaction of prop-2-en-1-one derivatives with semicarbazide (Prabhuswamy et al., 2016). Such methods might be applicable to the synthesis of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]chromane-3-carboxamide.

Molecular Structure Analysis

The structure of related compounds has been elucidated using techniques like X-ray diffraction and NMR spectroscopy. For example, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide was characterized using such techniques, highlighting the importance of these methods in understanding the molecular structure of pyrazole derivatives (Liu et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives like N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]chromane-3-carboxamide can participate in various chemical reactions. These include electrophilic cyclization and reactions with other organic compounds, as seen in the synthesis of related pyrazole derivatives (Bondarenko et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are often studied using techniques like X-ray crystallography and thermal analysis. For example, the crystal structure and thermal properties of similar compounds were investigated to understand their stability and behavior under different conditions (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the molecular structure. Investigations using DFT calculations and spectroscopic methods help in understanding these properties, as demonstrated in studies on similar pyrazole derivatives (Sivakumar et al., 2020).

properties

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13-10-14(2)21(20-13)9-5-8-19-18(22)16-11-15-6-3-4-7-17(15)23-12-16/h3-4,6-7,10,16H,5,8-9,11-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRAITAEJGSTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)C2CC3=CC=CC=C3OC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]chromane-3-carboxamide

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